molecular formula C12H16ClN5O2S B12646088 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide CAS No. 92144-21-3

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide

Cat. No.: B12646088
CAS No.: 92144-21-3
M. Wt: 329.81 g/mol
InChI Key: LXIZEVZFNIAAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide typically involves the chlorosulfonation of 2,4-quinazolinediamine to afford the 6-sulfonyl chloride. This intermediate is then treated with the appropriate amine to produce the desired product .

Chemical Reactions Analysis

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids in microorganisms. By inhibiting this enzyme, the compound disrupts the replication and survival of the target organisms, leading to their eventual death . This mechanism is particularly effective against malaria parasites and certain bacteria .

Properties

CAS No.

92144-21-3

Molecular Formula

C12H16ClN5O2S

Molecular Weight

329.81 g/mol

IUPAC Name

2,4-diamino-5-chloro-N,N-diethylquinazoline-6-sulfonamide

InChI

InChI=1S/C12H16ClN5O2S/c1-3-18(4-2)21(19,20)8-6-5-7-9(10(8)13)11(14)17-12(15)16-7/h5-6H,3-4H2,1-2H3,(H4,14,15,16,17)

InChI Key

LXIZEVZFNIAAOK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.